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molecular formula C14H14O2 B8650594 Cresyl saligenin

Cresyl saligenin

Cat. No. B8650594
M. Wt: 214.26 g/mol
InChI Key: QMIIYQVYBXUULW-UHFFFAOYSA-N
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Patent
US06683056B2

Procedure details

To a solution of crude Part A 4-methyl-2′-hydroxybenzhydrol (9.7 g containing no more than 40 mmol) in 175 mL of MeOH was added 0.59 g of 10% Pd/C and 1.75 mL of TFA. The suspension was stirred for 40 hr under 1 atmos. H2, filtered through celite and concentrated to yield 8.6 of crude 2-(4′-methylbenzyl)phenol as an oil.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0.59 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6](O)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>CO.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
CC1=CC=C(C(C2=C(C=CC=C2)O)O)C=C1
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Name
Quantity
0.59 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 40 hr under 1 atmos
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
H2, filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC1=CC=C(CC2=C(C=CC=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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